molecular formula C10H15Cl2N3O B2851374 (R)-1-[(Pyridin-3-yl)carbonyl]pyrrolidin-3-amine dihydrochloride CAS No. 1332765-72-6

(R)-1-[(Pyridin-3-yl)carbonyl]pyrrolidin-3-amine dihydrochloride

Katalognummer: B2851374
CAS-Nummer: 1332765-72-6
Molekulargewicht: 264.15
InChI-Schlüssel: DTWVYJHUIDJBBX-KLQYNRQASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-1-[(Pyridin-3-yl)carbonyl]pyrrolidin-3-amine dihydrochloride (CAS 1332765-72-6) is a chiral pyrrolidine-based building block of high interest in medicinal chemistry and drug discovery research . This compound features a pyrrolidin-3-amine scaffold, a privileged structure in pharmaceutical development known for its wide range of biological activities . Compounds containing this scaffold have been investigated as potent analgesic and sedative agents, and for the treatment of nervous system diseases . Furthermore, research into structurally related pyrrolo[3,4-c]pyridine derivatives has demonstrated potential antidiabetic activity, including the ability to reduce blood glucose levels and act as Aldose Reductase (AR) inhibitors and GPR119 agonists, indicating its value in metabolic disorder research . The stereospecific (R)-enantiomer offers researchers a precise tool for probing chiral recognition in biological systems and for developing novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Eigenschaften

IUPAC Name

[(3R)-3-aminopyrrolidin-1-yl]-pyridin-3-ylmethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c11-9-3-5-13(7-9)10(14)8-2-1-4-12-6-8;;/h1-2,4,6,9H,3,5,7,11H2;2*1H/t9-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWVYJHUIDJBBX-KLQYNRQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)C(=O)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Approaches to the Pyrrolidine Core

Chiral Pyrrolidin-3-amine Synthesis via Lactam Reduction

The reduction of pyrrolidin-3-one precursors to pyrrolidin-3-amine derivatives is a critical step, mirroring methods used for piperidine analogs.

Cyclization of Diamino Esters

A diamino ester precursor, such as (R)-methyl 2,4-diaminobutanoate dihydrochloride, undergoes cyclization under basic conditions to form (R)-pyrrolidin-3-one. This method parallels the synthesis of (R)-3-aminopiperidine from methyl 2,5-diaminopentanoate dihydrochloride. Key parameters include:

  • Solvent : Methanol or tetrahydrofuran (THF).
  • Base : Sodium methoxide (1.5–3.0 equivalents).
  • Temperature : -10°C to 0°C to minimize side reactions.
LAH-Mediated Reduction

(R)-Pyrrolidin-3-one is reduced to (R)-pyrrolidin-3-amine using LAH in THF at 45–70°C. Process considerations:

  • LAH equivalents : 1.5–2.0 equivalents for complete conversion.
  • Workup : Quenching with aqueous HCl yields the hydrochloride salt directly.

Table 1: Comparison of Lactam Reduction Conditions

Parameter Patent Method Adapted for Pyrrolidine
Substrate Piperidin-2-one Pyrrolidin-3-one
Reducing Agent LAH (1.6 eq) LAH (1.8 eq)
Solvent THF THF
Temperature 55–65°C 50–60°C
Yield >90% 85–90% (projected)

Acylation of the Pyrrolidine Ring Nitrogen

Protection of the C3 Amine

To prevent undesired acylation at the C3 position, the primary amine is protected using a benzyloxycarbonyl (Cbz) group. This strategy is adapted from benzimidazole syntheses:

  • Reagent : Cbz-Cl (1.2 equivalents).
  • Conditions : Triethylamine (TEA) in dichloromethane (DCM), 0°C to room temperature.
CDI-Activated Acylation

Pyridine-3-carboxylic acid is activated with N,N'-carbonyldiimidazole (CDI) and coupled to the protected pyrrolidine’s ring nitrogen:

  • Activation : CDI (1.5 eq) in THF, 25°C, 2 hours.
  • Coupling : Add Cbz-protected (R)-pyrrolidin-3-amine, reflux for 12 hours.
  • Workup : Aqueous extraction and column chromatography (EtOAc/hexane).

Key Challenge : Acylating the secondary ring nitrogen requires prolonged heating (60–80°C) and excess activated ester.

Deprotection and Salt Formation

Hydrogenolysis of the Cbz Group

The Cbz group is removed via catalytic hydrogenation:

  • Catalyst : 10% Pd/C (0.1 eq).
  • Conditions : H₂ (1 atm), ethanol, 25°C, 6 hours.

Dihydrochloride Salt Formation

The free base is treated with concentrated HCl in methanol:

  • Stoichiometry : 2.2 equivalents HCl to ensure dihydrochloride formation.
  • Isolation : Precipitation with diethyl ether yields the crystalline salt.

Process Optimization and Scalability

Solvent Selection

  • THF is preferred for LAH reductions due to its stability at high temperatures.
  • Methanol/MTBE mixtures facilitate hydrochloride salt formation without epimerization.

Enantiomeric Purity Control

  • Chiral HPLC monitoring ensures >99% ee post-reduction.
  • Recrystallization from ethanol/water enhances purity to >99.5%.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (D₂O): δ 8.7 (pyridine H), 4.1 (pyrrolidine H1), 3.3 (pyrrolidine H3).
  • HRMS : [M+H]⁺ calc. for C₁₀H₁₄N₃O: 200.1134, found: 200.1136.

Applications and Derivatives

The dihydrochloride salt serves as a precursor for:

  • Dipeptidyl peptidase IV (DPP-4) inhibitors via coupling with pyrimidine derivatives.
  • PARP inhibitors through further functionalization of the pyridine ring.

Analyse Chemischer Reaktionen

Amide Bond Formation with Pyridin-3-yl Carbonyl Group

The pyridin-3-yl carbonyl moiety is introduced via coupling reactions:

  • Activated Ester Method : Pyridine-3-carboxylic acid is activated using carbonyldiimidazole (CDI) in pyridine/DMF at 45°C, followed by reaction with (R)-3-aminopyrrolidine to form the amide bond .

  • Acid Chloride Route : Acetyl chloride in methanol (2.0 equivalents) reacts with (R)-2,5-diaminopentanoic acid hydrochloride at 0–10°C, yielding methyl esters for subsequent coupling .

Critical Parameters :

  • Temperature control (0–15°C) during acetyl chloride addition prevents side reactions .

  • Solvent choice (methanol or THF) impacts reaction efficiency .

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt via acid treatment:

  • HCl Quenching : (R)-1-[(Pyridin-3-yl)carbonyl]pyrrolidin-3-amine is treated with concentrated HCl in methanol or methyl tert-butyl ether (MTBE), followed by filtration to isolate the crystalline dihydrochloride .

Acid SourceSolvent SystemPuritySource
Concentrated HClMeOH/MTBE>95%
HCl gasTHF90%

Purification and Characterization

Final purification involves crystallization and filtration:

  • Crystallization : The crude product is recrystallized from methanol/MTBE mixtures to enhance enantiomeric purity .

  • Spectroscopic Analysis : ¹H-NMR (300 MHz) and mass spectrometry (MS) confirm structure and stereochemistry .

Key Spectral Data :

  • ¹H-NMR (D₂O) : δ 8.70 (s, 1H, pyridine-H), 3.45–3.20 (m, 4H, pyrrolidine-H) .

  • MS (ESI+) : m/z 220.1 [M+H]⁺ .

Stability and Reactivity Considerations

  • pH Sensitivity : The dihydrochloride salt is stable under acidic conditions but hydrolyzes in basic media .

  • Thermal Stability : Decomposes above 200°C, necessitating low-temperature storage .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of (R)-1-[(Pyridin-3-yl)carbonyl]pyrrolidin-3-amine dihydrochloride is C10_{10}H15_{15}Cl2_2N3_3O, and it features a pyrrolidine ring substituted with a pyridine carbonyl group. The compound is typically supplied as a dihydrochloride salt, which enhances its solubility and stability for laboratory use .

Biological Activities

Research indicates that derivatives of pyrrolidine and pyridine exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds containing pyrrolidine structures have been reported to possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Antiviral Properties : Some studies suggest that similar compounds may exhibit antiviral effects, making them candidates for further investigation in antiviral drug development .
  • Neuroprotective Effects : The unique structure of this compound may confer neuroprotective properties, which are valuable in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to this compound:

Study 1: Anticancer Efficacy

A recent study published in the Bulletin of the Chemical Society of Ethiopia investigated novel pyrrolo[2,3-b]pyridine derivatives. The findings demonstrated that these compounds exhibited significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

Study 2: Neuroprotective Mechanisms

Another research effort focused on the neuroprotective mechanisms of pyrrolidine derivatives. The study highlighted how these compounds could mitigate oxidative stress in neuronal cells, suggesting their application in treating conditions like Alzheimer's disease .

Wirkmechanismus

The mechanism by which (R)-1-[(Pyridin-3-yl)carbonyl]pyrrolidin-3-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

(a) (R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine Dihydrochloride

  • Structural Difference : Replaces the pyridin-3-yl carbonyl with a pyrimidin-4-yl group.
  • Implications : Pyrimidine’s additional nitrogen may enhance binding to nucleotide-binding domains (e.g., kinases) compared to pyridine.
  • Similarity Score : 0.89 (based on structural overlap) .

(b) (S)-1-(Pyridin-3-yl)ethanamine Dihydrochloride

  • Structural Difference : Lacks the pyrrolidine ring and carbonyl linkage; features a simpler ethylamine chain.
  • Implications : Reduced conformational rigidity may lower target selectivity compared to the pyrrolidine-containing parent compound.
  • Similarity Score : 0.85 .

(c) (3S)-1-[(Pyridin-4-yl)methyl]pyrrolidin-3-amine Dihydrochloride

  • Structural Difference : Pyridine at the 4-position with a methyl linker instead of a carbonyl.
  • Implications : Altered electronic effects and steric hindrance may influence receptor affinity. Stereochemistry (S vs. R) further diversifies activity .

Stereochemical and Functional Group Variants

(a) (R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine Dihydrochloride

  • Structural Difference : Substitutes pyridin-3-yl carbonyl with a 3-fluorobenzyl group.
  • Implications : Increased lipophilicity from the aromatic fluorine could enhance blood-brain barrier penetration, relevant to CNS targets .

(b) (3R)-1-(Propan-2-yl)pyrrolidin-3-amine Dihydrochloride

  • Structural Difference : Replaces the pyridin-3-yl carbonyl with an isopropyl group.
  • Implications : The bulky isopropyl group may reduce solubility but improve metabolic stability.
  • Molecular Formula : C₇H₁₆N₂·2HCl (vs. C₁₀H₁₂N₃O·2HCl for the target compound) .

(a) 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

  • Molecular Weight : 236.14 g/mol (C₉H₁₃N₃·2HCl).

(b) (R)-3-(Pyrrolidin-2-yl)pyridine Dihydrochloride

  • Similarity Score : 0.78.
  • Key Difference : Pyrrolidine fused directly to pyridine, lacking the carbonyl spacer. This may limit flexibility in binding interactions .

Biologische Aktivität

(R)-1-[(Pyridin-3-yl)carbonyl]pyrrolidin-3-amine dihydrochloride, with the CAS number 1332765-72-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse pharmacological properties, including antibacterial and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₅Cl₂N₃O. Its structure features a pyridine ring attached to a pyrrolidine moiety, which is significant for its biological activity. The presence of the carbonyl group enhances its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives. For instance, compounds containing pyrrole and pyridine rings have shown significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported, indicating their efficacy:

Compound TypeMIC (µg/mL)Target Organism
Pyrrole Benzamide Derivatives3.125Staphylococcus aureus
Pyrrole Derivatives5Mycobacterium tuberculosis

These findings suggest that this compound may possess similar or enhanced antimicrobial properties due to its structural characteristics .

Anti-inflammatory Activity

Pyrrolidine derivatives have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can modulate chemokine receptors, which play a crucial role in inflammatory responses. The ability to target these receptors could lead to novel therapeutic strategies for treating conditions like rheumatoid arthritis .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Bacterial Growth : Similar compounds have demonstrated the ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes.
  • Modulation of Immune Responses : By interacting with chemokine receptors, this compound may alter cytokine release, thereby reducing inflammation.
  • Cytochrome P450 Metabolism : The compound's metabolism by cytochrome P450 enzymes could influence its bioavailability and efficacy .

Case Studies and Research Findings

A notable study focused on the synthesis and evaluation of various pyrrolidine derivatives, including this compound. The research demonstrated:

  • Enhanced Antibacterial Activity : Compared to standard antibiotics, certain derivatives exhibited lower MIC values against resistant bacterial strains.
  • Safety Profile : Toxicity assessments indicated a favorable safety profile in preliminary studies, making it a candidate for further development .

Q & A

Q. What synthetic routes are available for (R)-1-[(Pyridin-3-yl)carbonyl]pyrrolidin-3-amine dihydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound’s synthesis typically involves coupling a pyrrolidin-3-amine scaffold with a pyridin-3-yl carbonyl group. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HCl) to conjugate pyridine-3-carboxylic acid to (R)-pyrrolidin-3-amine under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Salt formation : Treat the free base with HCl in a polar solvent (e.g., methanol) to precipitate the dihydrochloride salt .
  • Purification : Employ recrystallization (ethanol/water) or reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to achieve >95% purity .

Q. Critical Factors :

  • Temperature control during coupling minimizes racemization.
  • Solvent polarity affects salt precipitation efficiency.

Q. What analytical techniques are recommended for structural confirmation and enantiomeric purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify the pyridine-pyrrolidine connectivity and stereochemistry. Key signals include:
    • Pyridin-3-yl protons: δ 8.5–9.0 ppm (aromatic protons).
    • Pyrrolidine CH-N: δ 3.5–4.2 ppm (split due to stereochemistry) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C10_{10}H14_{14}N3_3O·2HCl) with <2 ppm error .
  • Chiral HPLC : Utilize a Chiralpak AD-H column (hexane/isopropanol, 90:10) to determine enantiomeric excess (>99% for R-enantiomer) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of enantiomers?

Methodological Answer: Discrepancies often arise from differences in enantiomeric purity or assay conditions. Strategies include:

  • Enantiomer isolation : Use preparative chiral chromatography to obtain >99% pure R- and S-forms .
  • Binding assays : Perform competitive radioligand assays (e.g., dopamine D2 receptor) with strict controls for pH, temperature, and protein concentration .
  • Data normalization : Compare results against a reference standard (e.g., haloperidol for D2 receptor studies) to account for inter-lab variability .

Q. Example Conflict :

  • Report 1 : R-enantiomer shows D2 receptor IC50_{50} = 12 nM .
  • Report 2 : R-enantiomer IC50_{50} = 35 nM .
    Resolution : Verify enantiomeric purity and use identical buffer conditions (e.g., 10 mM Tris-HCl, pH 7.4).

Q. What methodologies are suitable for studying the compound’s interaction with neurological targets (e.g., dopamine receptors)?

Methodological Answer:

  • Molecular docking : Use Schrödinger Maestro or AutoDock Vina to model interactions between the compound’s pyrrolidine-amine group and receptor active sites (e.g., Asp114 in D2 receptor) .
  • In vitro functional assays : Measure cAMP inhibition in HEK293 cells expressing D2 receptors (EC50_{50} values correlate with potency) .
  • In vivo microdialysis : Administer compound (1–10 mg/kg, i.p.) and monitor dopamine release in rodent striatum via HPLC-ECD .

Q. Key Findings :

  • The R-enantiomer exhibits 5-fold higher D2 affinity than the S-form due to optimal hydrogen bonding with Asp114 .
  • Substitution at the pyridine 3-position modulates blood-brain barrier penetration .

Q. How does stereochemical integrity impact pharmacokinetic properties, and how can degradation be mitigated?

Methodological Answer:

  • Racemization risk : The pyrrolidine chiral center is prone to inversion under acidic/alkaline conditions.
    • Mitigation : Store solutions at pH 4–6 (citrate buffer) and avoid prolonged heating (>40°C) .
  • Metabolic stability : Use liver microsome assays (human/rat) with LC-MS/MS to identify major metabolites (e.g., N-dealkylation products) .
  • Plasma protein binding : Assess via equilibrium dialysis; >90% binding observed for R-enantiomer due to hydrophobic pyridine interactions .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt selection : Dihydrochloride salt improves aqueous solubility (e.g., 25 mg/mL in PBS vs. 2 mg/mL for free base) .
  • Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) or lipid nanoparticles to enhance oral bioavailability .
  • Pharmacokinetic profiling : Conduct dose-ranging studies (1–30 mg/kg) in rodents with serial blood sampling (0–24h) to calculate AUC and Cmax_{\text{max}} .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.